2-{[1-(4-Chlorophenyl)-3-(methoxycarbonyl)-6-oxo-1,6-dihydro-4-pyridazinyl]sulfanyl}-1-pyridiniumolate
Description
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Properties
IUPAC Name |
methyl 1-(4-chlorophenyl)-4-(1-oxidopyridin-1-ium-2-yl)sulfanyl-6-oxopyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O4S/c1-25-17(23)16-13(26-15-4-2-3-9-20(15)24)10-14(22)21(19-16)12-7-5-11(18)6-8-12/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVFUAUBWAJJANJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C(=O)C=C1SC2=CC=CC=[N+]2[O-])C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[1-(4-Chlorophenyl)-3-(methoxycarbonyl)-6-oxo-1,6-dihydro-4-pyridazinyl]sulfanyl}-1-pyridiniumolate is a complex organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article synthesizes available data on its biological activity, including antibacterial properties, enzyme inhibition, and other therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , and its structure includes a pyridinium cation linked to a pyridazinyl moiety with a chlorophenyl substituent. The presence of functional groups such as methoxycarbonyl and sulfanyl contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Weight | 348.82 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO and ethanol |
| LogP | Not available |
Antibacterial Activity
Research indicates that compounds similar to This compound exhibit significant antibacterial properties. For instance, derivatives containing the chlorophenyl group have shown effectiveness against various bacterial strains.
- Case Study : A study evaluated the antibacterial activity of synthesized derivatives against Salmonella typhi and Bacillus subtilis, reporting moderate to strong activity with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL for the most active compounds .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. In particular, it has shown promise as an inhibitor of acetylcholinesterase (AChE) and urease.
- Research Findings : In vitro assays demonstrated that derivatives exhibited IC50 values for AChE inhibition ranging from 0.63 µM to 2.14 µM, indicating potent activity compared to standard inhibitors .
Anticancer Properties
The structural features of This compound suggest potential anticancer activity. Compounds with similar structures have been reported to induce apoptosis in cancer cell lines.
- Case Study : A derivative was tested on human cancer cell lines, showing a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment .
The biological activity of this compound can be attributed to several mechanisms:
- Antibacterial Mechanism : The presence of the sulfanyl group may disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
- Enzyme Inhibition : The compound likely binds to the active sites of enzymes like AChE, preventing substrate access and subsequent enzymatic reactions.
- Anticancer Activity : It may induce apoptosis through mitochondrial pathways or inhibit key signaling pathways involved in cell proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
